molecular formula C25H21N3O2 B11150427 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol

2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol

Cat. No.: B11150427
M. Wt: 395.5 g/mol
InChI Key: AMTDENJMSVKTEY-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenolic hydroxyl group at position 5 of the adjacent benzene ring, further modified with a 4-vinylbenzyl ether moiety.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C25H21N3O2/c1-2-17-8-10-18(11-9-17)16-30-20-12-13-21(23(29)14-20)24-22(15-27-25(26)28-24)19-6-4-3-5-7-19/h2-15,29H,1,16H2,(H2,26,27,28)

InChI Key

AMTDENJMSVKTEY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to the corresponding phenyl derivative.

    Vinylbenzyl Ether Formation: The phenol group is reacted with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate to form the vinylbenzyl ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The vinyl group can participate in various substitution reactions, including halogenation and hydroboration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroboration reagents like borane (BH3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or hydroborated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of both amino and phenol groups makes it a candidate for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its vinylbenzyl ether group, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The amino and phenol groups could form hydrogen bonds or ionic interactions with target molecules, while the vinyl group could participate in covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol 4-Vinylbenzyloxy, phenyl, amino ~403.45 (calculated) Potential steric hindrance from vinyl group; UV absorption likely
Analog 1 : 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 4-Methoxyphenyl, 4-fluorobenzyloxy, methyl ~461.47 Enhanced solubility due to methoxy; fluorobenzyl may improve binding affinity
Analog 2 : 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-methylallyl)oxy]phenol 4-Chlorophenyl, 2-methylallyloxy ~381.84 Chlorine substituent increases electronegativity; allyloxy may reduce steric bulk
Analog 3 : 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one 4-Methylbenzoyl, 4-methylphenyl ~349.40 Non-planar conformation; hydrogen-bonding interactions influence crystal packing

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The 4-vinylbenzyl group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy (Analog 1) or allyloxy (Analog 2). This may reduce solubility but enhance π-π stacking in solid-state applications .
  • Electronic Effects: The amino and hydroxyl groups in the target compound facilitate hydrogen bonding, similar to Analog 3, which exhibits intermolecular C–H⋯N bonds .
  • Solubility : Analog 1’s methoxy and fluorobenzyl groups likely improve aqueous solubility compared to the hydrophobic vinylbenzyl group in the target compound .

Spectroscopic and Crystallographic Data

  • UV Absorption : Analogous compounds with extended aromatic systems (e.g., ANPEO and VBNPEO in ) exhibit strong absorption in polar solvents, suggesting the target compound may share similar photophysical properties .
  • Crystal Packing : The oxadiazole derivative in demonstrates how π-π interactions and hydrogen bonding dictate crystal structure, a trend likely applicable to the target compound .

Biological Activity

2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H20N4O2C_{19}H_{20}N_{4}O_{2} and possesses a complex structure that includes a pyrimidine ring and phenolic components. Its molecular weight is approximately 336.39 g/mol.

The biological activity of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol is primarily attributed to its interaction with various cellular targets:

  • Topoisomerase Inhibition : Similar compounds have shown inhibitory activity against topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells.
  • Antioxidant Activity : The phenolic structure may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest, leading to apoptosis in cancerous cells.

Biological Activity Data

Activity TypeCell Lines TestedIC50 Values (µM)References
Topoisomerase II InhibitionHCT15, T47D, DU145, HeLa0.68 - 1.25
CytotoxicityT47D Breast Cancer Cells0.68 - 1.25
Antioxidant ActivityVariousNot specified

Case Studies

  • Cytotoxic Effects : A study evaluating the cytotoxicity of similar compounds found that those with structural similarities to 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol exhibited significant cytotoxic effects against breast cancer cell lines (T47D), with IC50 values ranging from 0.68 µM to 1.25 µM. This suggests that the compound could be a potential candidate for further development as an anticancer agent.
  • Mechanistic Studies : Research on related aminopyrimidine derivatives has indicated that these compounds can effectively interact with the folate metabolism pathway by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair . Such interactions may enhance the therapeutic efficacy of the compound in cancer treatment.

Pharmacological Profile

The pharmacokinetic properties of the compound suggest good absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9971)
  • Blood-Brain Barrier Penetration : Moderate probability (0.9172)

These properties indicate that the compound may effectively reach systemic circulation and potentially exert effects on central nervous system targets.

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